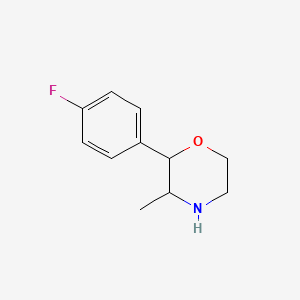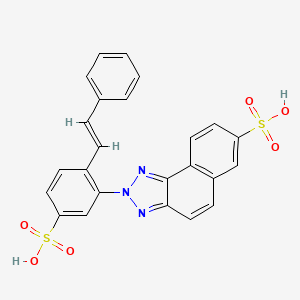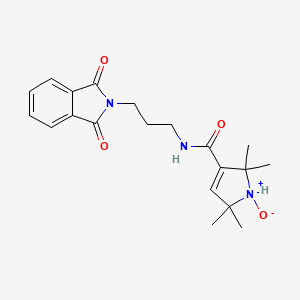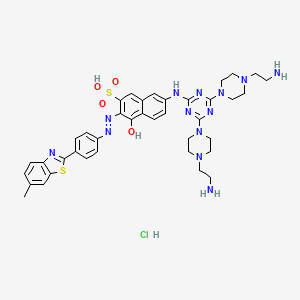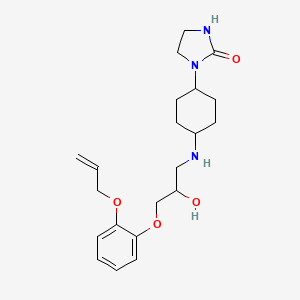
cis-1-(4-(3-(o-Allyloxyphenoxy)-2-hydroxypropylamino)-cyclohexyl)-2-imidazolidinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
cis-1-(4-(3-(o-Allyloxyphenoxy)-2-hydroxypropylamino)-cyclohexyl)-2-imidazolidinone is a complex organic compound that features a cyclohexyl ring, an imidazolidinone moiety, and a phenoxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of cis-1-(4-(3-(o-Allyloxyphenoxy)-2-hydroxypropylamino)-cyclohexyl)-2-imidazolidinone typically involves multi-step organic reactions. One possible route could involve the following steps:
Formation of the Phenoxy Group: The allyloxy group is introduced to the phenol via an etherification reaction.
Synthesis of the Hydroxypropylamino Intermediate: The phenoxy compound is then reacted with an epoxide to form the hydroxypropylamino intermediate.
Cyclohexyl Ring Formation: The intermediate is then cyclized to form the cyclohexyl ring.
Imidazolidinone Formation: Finally, the imidazolidinone ring is formed through a cyclization reaction involving the amine and a carbonyl compound.
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimization of the reaction conditions to maximize yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Análisis De Reacciones Químicas
Types of Reactions
cis-1-(4-(3-(o-Allyloxyphenoxy)-2-hydroxypropylamino)-cyclohexyl)-2-imidazolidinone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions to introduce new substituents.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while substitution could introduce a new alkyl or aryl group.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, cis-1-(4-(3-(o-Allyloxyphenoxy)-2-hydroxypropylamino)-cyclohexyl)-2-imidazolidinone can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.
Biology
In biological research, this compound might be studied for its potential biological activity. Compounds with similar structures have been investigated for their effects on enzymes, receptors, and other biological targets.
Medicine
In medicinal chemistry, this compound could be explored for its potential therapeutic properties. It might serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
In industry, this compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its unique structure might impart desirable characteristics to the final product.
Mecanismo De Acción
The mechanism of action of cis-1-(4-(3-(o-Allyloxyphenoxy)-2-hydroxypropylamino)-cyclohexyl)-2-imidazolidinone would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, metabolic processes, or gene expression.
Comparación Con Compuestos Similares
Similar Compounds
cis-1-(4-(3-(o-Allyloxyphenoxy)-2-hydroxypropylamino)-cyclohexyl)-2-imidazolidinone: This compound is unique due to its specific combination of functional groups and ring structures.
Other Phenoxy Compounds: Compounds with phenoxy groups are often used in various applications due to their stability and reactivity.
Imidazolidinone Derivatives: These compounds are known for their potential biological activity and are often explored in medicinal chemistry.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which allows for a wide range of chemical reactions and potential applications. Its structure provides a versatile platform for further modifications and functionalizations.
Propiedades
Número CAS |
89559-95-5 |
|---|---|
Fórmula molecular |
C21H31N3O4 |
Peso molecular |
389.5 g/mol |
Nombre IUPAC |
1-[4-[[2-hydroxy-3-(2-prop-2-enoxyphenoxy)propyl]amino]cyclohexyl]imidazolidin-2-one |
InChI |
InChI=1S/C21H31N3O4/c1-2-13-27-19-5-3-4-6-20(19)28-15-18(25)14-23-16-7-9-17(10-8-16)24-12-11-22-21(24)26/h2-6,16-18,23,25H,1,7-15H2,(H,22,26) |
Clave InChI |
DNLMZBKEGBCIFC-UHFFFAOYSA-N |
SMILES canónico |
C=CCOC1=CC=CC=C1OCC(CNC2CCC(CC2)N3CCNC3=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


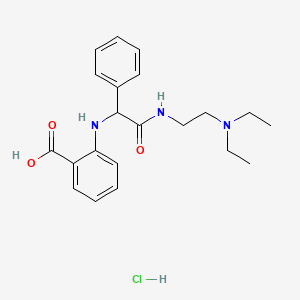
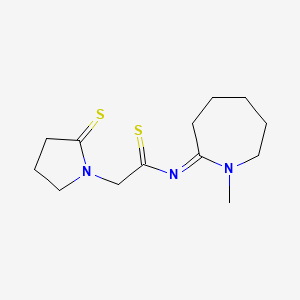
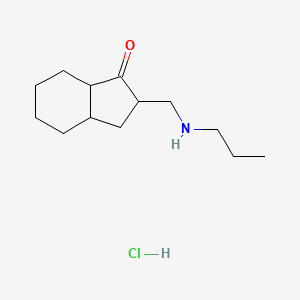
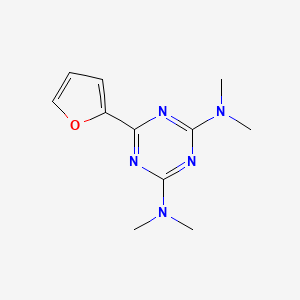

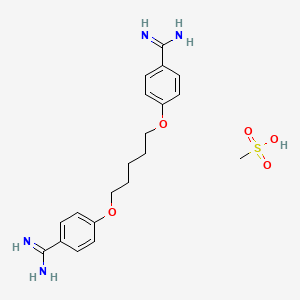
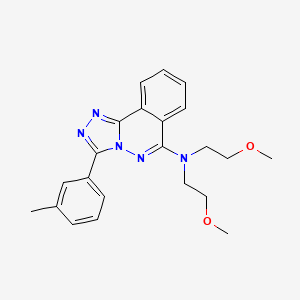
![1-[[1-(4-fluorophenyl)benzimidazol-2-yl]methyl]pyridin-4-imine](/img/structure/B12746890.png)
